Pargyline

Description

This compound is a monoamine oxidase inhibitor with antihypertensive properties.

This compound is a monoamine oxidase (MAO) inhibitor with antidepressant activity. This compound selectively inhibits MAO type B, an enzyme catalyzing the oxidative deamination and inactivation of certain catecholamines, such as norepinephrine and dopamine, within the presynaptic nerve terminals. By inhibiting the metabolism of these biogenic amines in the brain, this compound increases their concentration and binding to postsynaptic receptors. Increased receptor stimulation may cause downregulation of central receptors which may attribute to this compound's antidepressant effect.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for hypertension.

A monoamine oxidase inhibitor with antihypertensive properties.

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

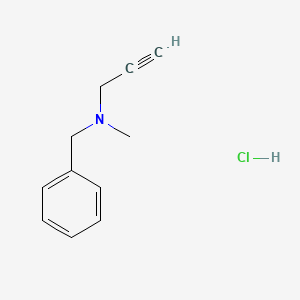

N-benzyl-N-methylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWPWRLQFGFJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023423 | |

| Record name | Pargyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pargyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.98e-02 g/L | |

| Record name | Pargyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

555-57-7 | |

| Record name | Pargyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pargyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pargyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pargyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pargyline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARGYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MV14S8G3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pargyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pargyline MAO-B inhibitor selectivity

An In-depth Technical Guide to the Monoamine Oxidase-B Selectivity of Pargyline

Introduction

This compound is a propargylamine-containing compound recognized for its role as an irreversible inhibitor of monoamine oxidase (MAO).[1] Initially developed as an antihypertensive agent, its mechanism centers on the inhibition of MAO, an enzyme crucial for the degradation of monoamine neurotransmitters.[2][3] There are two primary isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine and dopamine.[2] The selectivity of an inhibitor for MAO-B over MAO-A is a critical parameter in drug development, particularly for neuroprotective strategies in conditions like Parkinson's disease, as it can minimize side effects associated with MAO-A inhibition.

This compound has been described with varying degrees of selectivity for MAO-B. While some studies indicate a preference for MAO-B, it is often referred to as a semi-selective or even non-selective inhibitor, particularly with chronic use.[4] This guide provides a comprehensive overview of the quantitative data regarding this compound's selectivity, details the experimental protocols used for its determination, and illustrates the relevant biochemical pathways and experimental workflows.

Data Presentation: Inhibitory Potency of this compound

The inhibitory activity of this compound against MAO-A and MAO-B has been quantified using various metrics, primarily the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The data, collated from multiple studies, are presented below. It is important to note the variability in these values, which can be attributed to differences in experimental conditions such as enzyme source, substrate used, and incubation times.

| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) | Source(s) |

| IC₅₀ | 11.52 nM | 8.20 nM | ~1.4 | [4] |

| IC₅₀ | - | 404 nM | - | [5][6] |

| IC₅₀ | - | 140 nM | - | [7] |

| Kᵢ | 13 µM | 0.5 µM | 26 | [1][8] |

Experimental Protocols

The determination of MAO inhibitory activity and selectivity involves robust biochemical assays. The following is a generalized protocol synthesized from standard methodologies for determining the IC₅₀ of this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of MAO-A and MAO-B.

Materials:

-

Enzymes: Recombinant human MAO-A and MAO-B.

-

Inhibitor: this compound hydrochloride.

-

Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).[5][6]

-

Detection Reagents: A system to detect hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction. This typically includes Horseradish Peroxidase (HRP) and a suitable fluorometric probe (e.g., Amplex Red or similar).[9][10]

-

Assay Buffer: Typically a phosphate or Tris buffer at physiological pH (e.g., pH 7.4).

-

Microplate: 96-well black, flat-bottom plates suitable for fluorescence measurements.[5]

-

Instrumentation: A fluorescence microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in ultrapure water or a suitable solvent like DMSO. Perform serial dilutions to create a range of inhibitor concentrations.

-

Dilute the MAO-A and MAO-B enzymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[5][6]

-

Prepare the substrate solution (p-tyramine) in the assay buffer. The concentration used is often near the Michaelis-Menten constant (Kₘ) for the respective enzyme.[5][6]

-

Prepare a Master Reaction Mix containing the HRP and the fluorescent probe in assay buffer.

-

-

Inhibitor Pre-incubation:

-

To separate wells of the 96-well plate, add a fixed volume (e.g., 45 µL) of the diluted MAO-A or MAO-B enzyme solution.

-

Add a small volume (e.g., 5 µL) of the serially diluted this compound solutions to the respective wells. For control wells (100% activity), add the solvent used for this compound dilution.

-

Mix gently and pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[5][6][11] This allows the irreversible inhibitor to bind to the enzyme.

-

-

Initiation of Enzymatic Reaction:

-

Initiate the reaction by adding the substrate (p-tyramine) to each well. A common approach is to add the substrate as part of the Master Reaction Mix.[12]

-

-

Signal Detection:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence signal kinetically over a period (e.g., 20-60 minutes) at the appropriate excitation and emission wavelengths (e.g., λex = 530-535 nm / λem = 585-587 nm).[10] The rate of increase in fluorescence is proportional to the rate of H₂O₂ production and thus to the MAO activity.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the fluorescence vs. time curve) for each this compound concentration.

-

Normalize the rates by subtracting the rate of a "no enzyme" blank and expressing the activity as a percentage of the "no inhibitor" control.

-

Plot the percentage of MAO activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

-

Visualizations

Biochemical Pathway of MAO-B Inhibition

The following diagram illustrates the mechanism of MAO-B action on its substrate dopamine within a presynaptic neuron and the inhibitory effect of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. bioassaysys.com [bioassaysys.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleck.co.jp [selleck.co.jp]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cellbiolabs.com [cellbiolabs.com]

The Discovery and Development of Pargyline: A Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Pargyline, a non-selective, irreversible monoamine oxidase (MAO) inhibitor, was one of the early pharmacological agents developed for the management of hypertension. Introduced in the early 1960s by Abbott Laboratories, its unique mechanism of action marked a significant departure from previous antihypertensive therapies. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on its chemical synthesis, preclinical and clinical evaluation, and the experimental methodologies that defined its characterization. Quantitative data from key studies are summarized, and its mechanism of action is illustrated through signaling pathway diagrams.

Introduction: The Dawn of MAO Inhibition for Hypertension

The landscape of hypertension treatment in the mid-20th century was limited, creating a pressing need for novel therapeutic strategies. Researchers began to explore the role of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as norepinephrine, dopamine, and serotonin. The inhibition of MAO was hypothesized to increase the levels of these monoamines, leading to a reduction in sympathetic outflow and consequently, a lowering of blood pressure. This hypothesis laid the groundwork for the development of a new class of antihypertensive agents: the MAO inhibitors.

This compound, chemically known as N-benzyl-N-methyl-2-propynylamine, emerged from this research effort. It was first described in the scientific literature in 1960 and was subsequently brought to market by Abbott Laboratories in 1963 under the trade name Eutonyl.[1] This guide delves into the technical journey of this compound, from its synthesis in the laboratory to its clinical application and eventual discontinuation.

History of Discovery and Development

The development of this compound was a multi-stage process driven by the pursuit of a novel mechanism for blood pressure control.

Timeline of Key Events

The following diagram illustrates the major milestones in the discovery and development of this compound.

Key Researchers and Institutions

The primary institution behind the development and commercialization of this compound was Abbott Laboratories . While specific individuals who were key to its discovery are not extensively documented in the readily available literature, the patents filed for its synthesis and application point to the internal research and development teams at Abbott as the driving force.

Chemical Synthesis and Properties

This compound is a propargylamine derivative, a class of compounds characterized by a propargyl group (a C≡C-CH₂ moiety).

Synthesis Protocol

The original synthesis of this compound, as described in patents assigned to Abbott Laboratories, involves the reaction of propargyl bromide with N-methylbenzylamine .

Experimental Protocol: Synthesis of N-benzyl-N-methyl-2-propynylamine hydrochloride (this compound Hydrochloride)

Materials:

-

N-methylbenzylamine

-

Propargyl bromide

-

Anhydrous ether

-

Sodium carbonate

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

A solution of N-methylbenzylamine in anhydrous ether is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and condenser.

-

The solution is cooled in an ice bath.

-

Propargyl bromide is added dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours to ensure the completion of the reaction.

-

The resulting mixture, containing the hydrobromide salt of the product, is filtered.

-

The filtrate is washed with a dilute aqueous solution of sodium carbonate to neutralize any remaining acid and then with water.

-

The ethereal solution is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The ether is removed by distillation under reduced pressure to yield the free base of this compound as an oil.

-

For the preparation of the hydrochloride salt, the oily base is dissolved in anhydrous ether, and a solution of hydrochloric acid in ethanol is added with stirring.

-

The precipitated this compound hydrochloride is collected by filtration, washed with anhydrous ether, and dried.

Chemical Properties

| Property | Value |

| IUPAC Name | N-benzyl-N-methylprop-2-yn-1-amine |

| Molecular Formula | C₁₁H₁₃N |

| Molar Mass | 159.23 g/mol |

| Appearance | White crystalline solid (hydrochloride salt) |

| Solubility | The hydrochloride salt is soluble in water. |

Mechanism of Action: Monoamine Oxidase Inhibition

This compound exerts its therapeutic effect through the irreversible inhibition of monoamine oxidase (MAO).

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Enzyme Inhibition Kinetics

This compound is a non-selective inhibitor of both MAO-A and MAO-B. However, some studies suggest a slight preference for MAO-B. The inhibition is irreversible, meaning that the restoration of MAO activity requires the synthesis of new enzyme molecules.

| Parameter | MAO-A | MAO-B | Reference |

| IC₅₀ | ~11.52 nM | ~8.20 nM | [2] |

| Kᵢ | ~13 µM | ~0.5 µM | [3] |

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, such as the substrate and tissue source used.

Preclinical and Clinical Evaluation

The evaluation of this compound involved a series of preclinical and clinical studies to determine its efficacy and safety as an antihypertensive agent.

Preclinical Studies

Preclinical studies in animal models, such as spontaneously hypertensive rats (SHR), demonstrated that this compound could produce a significant and sustained reduction in blood pressure.[3][4] These studies were crucial in establishing the proof-of-concept for MAO inhibition as a viable antihypertensive strategy.

Experimental Protocol: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Animals:

-

Adult male Spontaneously Hypertensive Rats (SHR).

-

Normotensive Wistar-Kyoto (WKY) rats as controls.

Procedure:

-

Animals are housed under standard laboratory conditions with free access to food and water.

-

Baseline systolic blood pressure and heart rate are measured using the tail-cuff method.

-

This compound is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses. A vehicle control group receives the vehicle alone.

-

Blood pressure and heart rate are monitored at regular intervals for a specified period (e.g., 24-48 hours) after drug administration.

-

Dose-response curves are generated to determine the effective dose range.

-

At the end of the study, animals may be euthanized, and tissues (e.g., brain, heart) collected for the analysis of monoamine levels and MAO activity to correlate with the observed physiological effects.

Clinical Trials

Early clinical trials in the 1960s evaluated the efficacy and safety of this compound in patients with moderate to severe hypertension. These studies generally reported a significant reduction in both systolic and diastolic blood pressure.

Summary of Early Clinical Trial Data for this compound in Hypertension

| Study (Year) | Number of Patients | Dosage Range (mg/day) | Mean Blood Pressure Reduction (mmHg) | Key Findings and Adverse Events |

| Sutnick et al. (1963) | 20 | 25-150 | Systolic: ~40-60Diastolic: ~20-30 | Effective in lowering blood pressure, particularly in the standing position. Orthostatic hypotension was a common side effect. |

| Onesti et al. (1964) | 10 | 50-200 | Not specified as a mean reduction | This compound was shown to decrease peripheral vascular resistance. Orthostatic hypotension, dizziness, and weakness were reported. |

Note: The data presented is an approximation based on the qualitative descriptions in the available literature. The original studies often lacked the rigorous statistical analysis and detailed reporting standards of modern clinical trials.

Experimental Workflows

The characterization of this compound and other MAO inhibitors relies on specific in vitro and in vivo experimental workflows.

In Vitro MAO Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound against MAO-A and MAO-B in vitro.

Limitations and Discontinuation

Despite its efficacy, the use of this compound was significantly limited by its safety profile. As a non-selective, irreversible MAO inhibitor, this compound was associated with a high risk of hypertensive crisis when patients consumed tyramine-rich foods (the "cheese reaction") or took sympathomimetic drugs.[1] This interaction occurs because MAO-A in the gut is responsible for metabolizing tyramine, and its inhibition leads to an accumulation of tyramine, which can cause a massive release of norepinephrine.

The development of safer and more selective antihypertensive agents with fewer side effects and dietary restrictions ultimately led to the decline in the use of this compound. By 2007, this compound was discontinued worldwide.[1]

Conclusion

This compound holds a significant place in the history of pharmacology as one of the first MAO inhibitors developed for the treatment of hypertension. Its discovery and development provided valuable insights into the role of monoamines in blood pressure regulation and paved the way for future research into more selective MAO inhibitors for various therapeutic applications. While its clinical use has ceased due to safety concerns, the story of this compound serves as an important case study for drug development professionals on the critical balance between efficacy and safety in the therapeutic landscape. The experimental protocols and methodologies developed for its characterization also contributed to the broader field of enzyme kinetics and pharmacology.

References

Pargyline: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargyline is a propargylamine-based irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] Historically used as an antihypertensive agent under the trade name Eutonyl, its potent and non-selective inhibition of both MAO-A and MAO-B isoforms has made it a valuable tool in neuropharmacology research.[1][3] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its study.

Chemical and Physical Properties

This compound, with the IUPAC name N-benzyl-N-methylprop-2-yn-1-amine, is a synthetic compound.[4] Its core structure consists of a benzyl group and a propargyl group attached to a tertiary amine. The hydrochloride salt is the common form used in research and pharmaceutical formulations.[5]

Table 1: Chemical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride | Reference(s) |

| IUPAC Name | N-benzyl-N-methylprop-2-yn-1-amine | N-benzyl-N-methylprop-2-yn-1-amine;hydrochloride | [4][6] |

| Chemical Formula | C₁₁H₁₃N | C₁₁H₁₄ClN | [7][8] |

| Molecular Weight | 159.23 g/mol | 195.69 g/mol | [7][8] |

| CAS Number | 555-57-7 | 306-07-0 | [4][8] |

| Synonyms | N-Methyl-N-propargylbenzylamine, Pargylamine | This compound HCl, Eutonyl | [9][10] |

Table 2: Physical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride | Reference(s) |

| Appearance | Colorless to yellow liquid | Crystalline solid, powder or crystals | [2][9] |

| Melting Point | Not Applicable | 154-163 °C | [2][5] |

| Boiling Point | 89 - 91 °C at 4 mmHg | Not Applicable | [9] |

| Solubility | Soluble in DMSO (100 mg/mL) | Readily soluble in water (50 mg/mL), ethanol (~30 mg/mL), DMSO (~20 mg/mL), and DMF (~20 mg/mL) | [2][11][12] |

| pKa (Strongest Basic) | 8.05 | Not Applicable | [13] |

| logP | 2.05 - 2.14 | Not Applicable | [13] |

Chemical Structure

The chemical structure of this compound features a tertiary amine with a benzyl and a propargyl substituent. The propargyl group, with its terminal alkyne, is crucial for its mechanism of action as an irreversible MAO inhibitor.

Caption: Chemical structure of this compound.

Mechanism of Action: Monoamine Oxidase Inhibition

This compound is an irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with a preference for MAO-B.[1][2] MAOs are mitochondrial flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, as well as other biogenic amines like tyramine.[3]

The irreversible inhibition occurs through the formation of a covalent adduct between the propargyl group of this compound and the FAD cofactor of the MAO enzyme.[13] This inactivation of MAO leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron, enhancing their availability in the synaptic cleft.[3][14] The increased concentration of these neurotransmitters is believed to be responsible for its therapeutic effects, including the lowering of blood pressure.[3]

Caption: this compound's mechanism of MAO inhibition.

Pharmacological Data

This compound's inhibitory activity against MAO-A and MAO-B has been quantified through in vitro assays.

Table 3: In Vitro Inhibitory Activity of this compound

| Parameter | MAO-A | MAO-B | Reference(s) |

| Ki | 13 µM | 0.5 µM | [2] |

| IC₅₀ | 11.52 nM | 8.2 nM | [11] |

Note: Ki and IC₅₀ values can vary depending on the experimental conditions.

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure for determining the IC₅₀ of this compound for MAO-A and MAO-B using a fluorometric method.[1]

Materials:

-

Purified human MAO-A and MAO-B enzymes

-

This compound hydrochloride

-

Assay Buffer (e.g., pH 7.4)

-

p-Tyramine (substrate for both MAO-A and MAO-B)

-

Dye Reagent (e.g., a probe that reacts with H₂O₂ to produce a fluorescent product)

-

Horseradish Peroxidase (HRP)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute purified MAO-A and MAO-B to their optimal working concentrations in Assay Buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted MAO-A or MAO-B enzyme solution. b. Add a small volume of the different this compound dilutions to the respective wells. Include a control well with no inhibitor. c. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for the interaction. d. Prepare a Master Reaction Mix containing the substrate (p-tyramine), HRP, and the dye reagent in Assay Buffer. e. Initiate the reaction by adding the Master Reaction Mix to all wells.

-

Measurement: a. Incubate the plate at room temperature for a specific duration (e.g., 20 minutes), protected from light. b. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).

-

Data Analysis: a. Subtract the fluorescence of a blank (no enzyme) from all readings. b. Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13][15]

Caption: Workflow for MAO inhibition assay.

Assessment of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

This section describes the key elements of an in vivo study to evaluate the antihypertensive properties of this compound.[9]

Animal Model:

-

Spontaneously Hypertensive Rats (SHR) are a commonly used model for essential hypertension.

-

Normotensive rats (e.g., Wistar-Kyoto) serve as controls.

Experimental Procedure:

-

Acclimatization: House the rats under standard laboratory conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimatization period before the experiment.

-

Blood Pressure Measurement: Measure systolic blood pressure and heart rate using a non-invasive tail-cuff method. Obtain baseline measurements before drug administration.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection).[2][12]

-

Post-treatment Monitoring: Measure blood pressure and heart rate at multiple time points after drug administration (e.g., 1, 2, 4, 8, 24, and 48 hours) to determine the onset and duration of the antihypertensive effect.[2]

-

Tissue Collection and Analysis (Optional): At the end of the study, animals can be euthanized, and brain tissue collected to measure MAO activity and neurotransmitter levels to correlate with the observed physiological effects.

Data Analysis:

-

Compare the changes in blood pressure and heart rate from baseline between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Metabolism

This compound is metabolized in the body, primarily through N-demethylation and N-depropargylation, to form metabolites such as N-methylbenzylamine, benzylamine, and N-propargylbenzylamine. These metabolites may undergo further biotransformation.

Conclusion

This compound remains a significant pharmacological tool for studying the role of monoamine oxidases in various physiological and pathological processes. Its well-characterized chemical properties, irreversible mechanism of action, and established experimental protocols make it a valuable compound for researchers in neuropharmacology, drug discovery, and related fields. This guide provides a comprehensive technical overview to support further investigation and application of this important MAO inhibitor.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vdoc.pub [vdoc.pub]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effects of antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Central mediation of the antihypertensive effect of this compound in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. PathWhiz [smpdb.ca]

- 15. bioassaysys.com [bioassaysys.com]

Pargyline Pharmacokinetics and Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargyline is a non-selective, irreversible monoamine oxidase (MAO) inhibitor that has been historically used as an antihypertensive agent. While its clinical use has declined, it remains a valuable tool in neuroscience research for its ability to modulate monoamine neurotransmitter levels. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of pargyoline, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profile. This document is intended to serve as a resource for researchers and professionals involved in drug development and neuroscience.

Pharmacokinetic Profile

Detailed quantitative pharmacokinetic data for this compound in humans and preclinical species is not extensively available in publicly accessible literature. However, based on its physicochemical properties and data from in vivo studies, a qualitative understanding of its pharmacokinetic profile can be established.

Absorption and Distribution

This compound is administered orally.[1] As a lipophilic compound, it is predicted to be well-absorbed from the gastrointestinal tract and readily cross the blood-brain barrier.[2] This distribution into the central nervous system is critical for its MAO-inhibiting effects on neurotransmitters like dopamine, norepinephrine, and serotonin.

Metabolism

The metabolism of this compound is extensive and primarily occurs in the liver. The major metabolic pathways involve N-dealkylation reactions catalyzed by cytochrome P450 enzymes, particularly CYP2E1.[2]

The primary metabolic routes are:

-

N-demethylation: Removal of the methyl group.[1]

-

N-depropargylation: Removal of the propargyl group.[1]

These initial transformations lead to the formation of several key metabolites, including:

-

Benzylamine[1]

-

N-methylbenzylamine[1]

-

N-propargylbenzylamine[1]

-

Propiolaldehyde[2]

-

Propargylamine[2]

Further metabolism of these initial products can occur through hydroxylation and oxidation.[2] Notably, some of this compound's metabolites are pharmacologically active and contribute significantly to its overall effect. N-propargylbenzylamine is a potent and selective inhibitor of MAO-B, while propiolaldehyde is a potent inhibitor of aldehyde dehydrogenase (ALDH).[1]

Excretion

The urinary excretion of this compound and its metabolites has been described, indicating that the kidneys are a route of elimination for the drug and its byproducts.[1]

Quantitative Pharmacokinetic Data

| Parameter | Value | Species | Notes |

| Cmax | Data not available | - | - |

| Tmax | Data not available | - | - |

| AUC | Data not available | - | - |

| Elimination Half-life (t½) | Data not available | - | The half-life for the recovery of MAO activity is a pharmacodynamic measure and not a direct measure of drug elimination. |

| Bioavailability | Data not available | - | - |

In Vivo Metabolism of this compound

The in vivo metabolism of this compound is a complex process involving multiple enzymatic pathways, primarily hepatic cytochrome P450 enzymes.

Key Metabolites and Their Significance

| Metabolite | Precursor | Metabolic Pathway | Significance |

| N-methylbenzylamine | This compound | N-depropargylation | Identified in human urine and plasma.[1] |

| N-propargylbenzylamine | This compound | N-demethylation | A major active metabolite; potent and selective MAO-B inhibitor.[1] |

| Benzylamine | This compound | N-demethylation & N-depropargylation | A metabolite identified in vivo.[1] |

| Propiolaldehyde | This compound | N-depropargylation | A potent inhibitor of aldehyde dehydrogenase (ALDH).[2] |

| Propargylamine | This compound | N-debenzylation | A metabolite identified in vivo.[2] |

Experimental Protocols

Detailed experimental protocols for the in vivo study of this compound pharmacokinetics and metabolism can be constructed based on established methodologies in preclinical drug development.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Materials:

-

This compound hydrochloride

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Male Sprague-Dawley rats (250-300g)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS or GC-MS)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

-

Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of rats via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method such as LC-MS/MS or GC-MS.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data using appropriate software.

In Vivo Metabolism Study in Rats

Objective: To identify and quantify the major metabolites of this compound in rat urine and plasma.

Materials:

-

This compound hydrochloride

-

Metabolic cages for urine and feces collection

-

Male Sprague-Dawley rats (250-300g)

-

Analytical instrumentation (e.g., LC-MS/MS or GC-MS) for metabolite identification and quantification.

Procedure:

-

Dosing: Administer a single oral dose of this compound to rats housed in metabolic cages.

-

Sample Collection: Collect urine and feces at specified intervals over a 48-hour period. Blood samples can also be collected as described in the pharmacokinetic study protocol.

-

Sample Preparation:

-

Urine: Centrifuge to remove particulate matter. An enzymatic hydrolysis step (e.g., with β-glucuronidase/sulfatase) may be included to detect conjugated metabolites.

-

Plasma: Prepare as described previously.

-

-

Metabolite Profiling: Analyze the prepared samples using high-resolution LC-MS/MS to identify potential metabolites by comparing their mass spectra and fragmentation patterns with those of the parent drug and known standards.

-

Metabolite Quantification: Once identified, develop and validate a quantitative LC-MS/MS method to measure the concentrations of the major metabolites in the collected samples.

Visualizations

This compound Metabolic Pathway

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

Pargyline's Irreversible Inhibition of Monoamine Oxidase: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the mechanism, kinetics, and experimental evaluation of pargyline's irreversible inhibition of monoamine oxidase (MAO). This compound, a propargylamine-based compound, acts as a suicide inhibitor, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor essential for MAO's catalytic activity. This guide details the chemical transformations involved, summarizes key quantitative inhibition data, and provides standardized experimental protocols for researchers in pharmacology and drug development.

Introduction to Monoamine Oxidase and this compound

Monoamine oxidases (MAOs) are a family of mitochondrial outer membrane-bound flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters and dietary amines.[1] Two isoforms, MAO-A and MAO-B, exist with distinct substrate preferences and inhibitor sensitivities.[2]

-

MAO-A: Preferentially deaminates serotonin, norepinephrine, and epinephrine. Its inhibition is associated with antidepressant effects.[2]

-

MAO-B: Primarily metabolizes phenylethylamine and dopamine. Its inhibition is a key strategy in the management of Parkinson's disease.[2]

This compound (N-methyl-N-propargylbenzylamine) is a well-characterized MAO inhibitor.[3] It belongs to the class of acetylenic or propargylamine inhibitors that act through an irreversible, mechanism-based process often referred to as "suicide inhibition."[4][5] While historically used as an antihypertensive agent, its primary utility in research is as a tool to study MAO function and inhibition.[3]

Mechanism of Irreversible Inhibition

This compound's inhibitory action is not merely one of competitive binding but involves a chemical transformation catalyzed by the target enzyme itself, leading to the formation of a stable, covalent bond that permanently inactivates the enzyme.

The process unfolds within the enzyme's active site:

-

Initial Binding: this compound binds to the MAO active site.

-

Enzymatic Oxidation: The FAD cofactor, in its oxidized state, facilitates the oxidation of the this compound molecule.

-

Formation of a Reactive Intermediate: This oxidation generates a highly reactive allene intermediate.

-

Covalent Adduct Formation: The reactive intermediate undergoes a Michael addition reaction with the flavin cofactor. Specifically, a covalent bond is formed between the inhibitor and the N(5) atom of the FAD's isoalloxazine ring.[4][6][7]

This resulting flavin-pargyline adduct is stable and renders the FAD cofactor redox-inactive, thus irreversibly inhibiting the enzyme's catalytic function.[6] The restoration of MAO activity subsequently depends on the de novo synthesis of the enzyme.[5]

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of monoamine oxidase in monoaminergic neurones in the rat brain by irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 7. researchgate.net [researchgate.net]

Pargyline in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted research applications of Pargyline in the field of neuroscience. This compound, a propargylamine derivative, is a well-established tool for investigating the roles of monoamine neurotransmitters in various physiological and pathological processes. Its primary mechanism of action is the irreversible inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. This guide provides a comprehensive overview of this compound's biochemical properties, its utility in creating animal models of neurological disorders, and detailed experimental protocols for its application in neuroscience research.

Biochemical Profile and Mechanism of Action

This compound is a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), with a noted preference for MAO-B in some studies. This inhibition leads to an increase in the synaptic availability of monoamine neurotransmitters, making it a valuable tool for studying the consequences of elevated monoamine levels in the central nervous system. The irreversible nature of its binding allows for prolonged experimental effects.

Quantitative Data on this compound's MAO Inhibition

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for MAO-A and MAO-B across different studies. This data is essential for determining appropriate experimental concentrations.

| Parameter | MAO-A | MAO-B | Species/Tissue | Reference |

| Ki | 13 µM | 0.5 µM | Not Specified | [1][2] |

| IC50 | 11.52 nM | 8.20 nM | Not Specified | [3] |

| IC50 | Not Specified | 404 nM | Human | [4] |

| IC50 | 1.96 nM | 13.40 nM | Rat Brain | [5] |

Applications in Neurodegenerative Disease Models

A primary application of this compound in neuroscience research is in the development of animal models of Parkinson's disease. By inhibiting MAO-B, this compound can potentiate the neurotoxic effects of compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-hydroxydopamine (6-OHDA), leading to more robust and selective degeneration of dopaminergic neurons in the substantia nigra.

This compound in the MPTP Mouse Model of Parkinson's Disease

This compound is frequently used as a pre-treatment in the MPTP mouse model to enhance the conversion of MPTP to its active neurotoxic metabolite, MPP+ (1-methyl-4-phenylpyridinium), by inhibiting its breakdown by MAO-B. This results in a more consistent and severe dopaminergic lesion.

This compound in the 6-OHDA Rat Model of Parkinson's Disease

In the 6-OHDA rat model, this compound is administered prior to the stereotaxic injection of 6-OHDA to protect the neurotoxin from degradation by MAO, thereby increasing its potency and ensuring a more complete lesion of the nigrostriatal pathway.

Effects on Neurotransmitter Systems

By inhibiting monoamine oxidase, this compound administration leads to significant alterations in the levels of key neurotransmitters in the brain. Understanding these changes is crucial for interpreting experimental results.

Quantitative Effects of this compound on Brain Monoamine Levels

The following table summarizes the observed quantitative changes in dopamine, norepinephrine, and serotonin levels in different brain regions of rodents following this compound administration.

| Neurotransmitter | Brain Region | Species | This compound Dose & Regimen | % Change from Control | Reference |

| Dopamine | Striatum | Rat | 75 mg/kg, i.p. | Increased overflow by 14 nM from 9 nM baseline | [3] |

| Norepinephrine | Hypothalamus | Mouse | Not Specified | Increased | [6] |

| Serotonin | Cerebral Cortex | Rat | 75 mg/kg, i.p. (24h) | Markedly Increased | [7] |

| Serotonin | Hypothalamus | Rat | Intrahypothalamic infusion | Increased | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, compiled from various research articles. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Protocol 1: MPTP-Induced Parkinson's Disease Model in Mice

Objective: To create a mouse model of Parkinson's disease with a severe dopaminergic lesion using a combination of this compound and MPTP.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound hydrochloride (Sigma-Aldrich)

-

MPTP hydrochloride (Sigma-Aldrich)

-

Sterile saline (0.9%)

-

Animal handling and injection equipment

Procedure:

-

This compound Administration: Dissolve this compound hydrochloride in sterile saline. Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 10 mg/kg.

-

MPTP Administration: 30 minutes after this compound administration, begin the MPTP dosing regimen. Dissolve MPTP hydrochloride in sterile saline. Administer four i.p. injections of MPTP at a dose of 20 mg/kg each, with a 2-hour interval between each injection.

-

Post-Injection Monitoring: House the animals in a warm, clean environment and monitor for any adverse reactions. Provide easy access to food and water.

-

Behavioral Testing: 7 days after the last MPTP injection, begin behavioral assessments to confirm the motor deficits characteristic of Parkinson's disease.

-

Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue for neurochemical and histological analysis.

Protocol 2: 6-OHDA-Induced Parkinson's Disease Model in Rats

Objective: To create a rat model of Parkinson's disease with a unilateral dopaminergic lesion using this compound and 6-OHDA.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

This compound hydrochloride

-

6-hydroxydopamine hydrochloride (Sigma-Aldrich)

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

Procedure:

-

This compound Administration: Dissolve this compound hydrochloride in sterile saline. Administer a single i.p. injection of this compound at a dose of 50 mg/kg.

-

Anesthesia and Stereotaxic Surgery: 30 minutes after this compound administration, anesthetize the rat and place it in a stereotaxic frame.

-

6-OHDA Preparation: Dissolve 6-OHDA in cold sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µL.

-

Stereotaxic Injection: Using a Hamilton syringe, unilaterally inject the 6-OHDA solution into the medial forebrain bundle (MFB) or the substantia nigra. The coordinates will need to be determined based on a rat brain atlas. Inject a total volume of 2-4 µL at a slow and steady rate.

-

Post-Surgical Care: Suture the incision and allow the animal to recover in a warm cage. Provide soft food and easy access to water.

-

Behavioral Assessment: 2-3 weeks post-surgery, assess the lesion's success using apomorphine- or amphetamine-induced rotational behavior.

-

Tissue Analysis: After behavioral assessments, collect brain tissue for further analysis.

Protocol 3: Behavioral Assessment - Rotarod Test

Objective: To assess motor coordination and balance in rodent models of Parkinson's disease.

Apparatus:

-

Accelerating rotarod apparatus

Procedure:

-

Acclimation: For 2-3 days prior to testing, acclimate the animals to the rotarod apparatus by placing them on the stationary or slowly rotating rod for a few minutes each day.

-

Testing: On the test day, place the animal on the rod as it begins to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

-

Data Collection: Record the latency to fall from the rod.

-

Trials: Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

-

Analysis: Compare the latency to fall between control and this compound/neurotoxin-treated groups. A shorter latency indicates impaired motor coordination.

Protocol 4: Behavioral Assessment - Open Field Test

Objective: To assess locomotor activity and anxiety-like behavior.

Apparatus:

-

Open field arena (a square box with high walls)

-

Video tracking software

Procedure:

-

Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.

-

Test: Place the animal in the center of the open field arena and allow it to explore freely for a set period (e.g., 5-10 minutes).

-

Data Collection: Use video tracking software to record and analyze various parameters, including:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena

-

Rearing frequency

-

-

Analysis: A decrease in total distance traveled can indicate motor deficits, while a reduction in the time spent in the center can suggest anxiety-like behavior.

Protocol 5: Behavioral Assessment - Cylinder Test

Objective: To assess forelimb use asymmetry in unilateral lesion models of Parkinson's disease.

Apparatus:

-

A transparent cylinder

Procedure:

-

Test: Place the animal in the transparent cylinder and record its behavior for a set period (e.g., 5 minutes).

-

Data Collection: During exploratory rearing, the animal will place its forelimbs on the wall of the cylinder for support. Count the number of times the animal uses its left forelimb, right forelimb, or both forelimbs simultaneously to touch the wall.

-

Analysis: Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of wall touches. A significant decrease in the use of the contralateral forelimb indicates a successful unilateral lesion.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway affected by this compound and the logical flow of its application in neurotoxicity models.

Conclusion

This compound remains an indispensable tool in neuroscience research, particularly for elucidating the roles of monoamine neurotransmitters and for developing robust animal models of neurodegenerative diseases like Parkinson's. This guide has provided a comprehensive overview of its biochemical properties, key research applications, and detailed experimental protocols. By carefully considering the quantitative data and methodologies presented here, researchers can effectively utilize this compound to advance our understanding of the complexities of the nervous system and to explore novel therapeutic strategies for neurological disorders.

References

- 1. Behavioral phenotyping of the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 3. Does monoamine oxidase inhibition by this compound increase extracellular dopamine concentrations in the striatum? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Release of endogenous dopamine from rat isolated striatum: effect of clorgyline and (-)-deprenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of manganese on extracellular levels of dopamine in rat striatum: an analysis in vivo by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]8-OH-DPAT binding and serotonin content in rat cerebral cortex after acute fluoxetine, desipramine, or this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-induced increase in serotonin levels: correlation with inhibition of lordosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Pargyline as a Tool Compound in Pharmacology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargyline is a propargylamine-containing compound that has been historically used as an antihypertensive agent. In the realm of pharmacology and neuroscience research, this compound serves as a critical tool compound due to its well-characterized mechanism of action as a monoamine oxidase (MAO) inhibitor. It acts as an irreversible inhibitor of both MAO-A and MAO-B, the two primary enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[1][2] By inhibiting these enzymes, this compound elevates the synaptic and cytoplasmic concentrations of these key neurotransmitters, making it an invaluable tool for studying the roles of monoaminergic systems in various physiological and pathological processes. This guide provides a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its use, and a summary of its quantitative properties to aid researchers in its effective application.

Core Mechanism of Action

This compound, chemically N-methyl-N-propargylbenzylamine, is a "suicide" inhibitor that forms a covalent bond with the N(5) of the FAD cofactor at the active site of MAO-A and MAO-B, leading to irreversible inhibition.[2] While it inhibits both isoforms, several studies in rodent models have indicated a degree of selectivity for MAO-B, particularly with single-dose administrations.[1][2] However, with chronic use, this selectivity is diminished, resulting in non-selective inhibition of both MAO-A and MAO-B.[1] This dual inhibition leads to a widespread increase in the levels of monoamine neurotransmitters in the brain and peripheral tissues, which is the basis for its pharmacological effects and its utility in research.

Quantitative Pharmacological Data

The inhibitory potency of this compound against MAO-A and MAO-B has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

| Parameter | MAO-A | MAO-B | Notes | Reference |

| IC₅₀ | 11.52 nM | 8.20 nM | Half-maximal inhibitory concentration. | [1] |

| IC₅₀ | 11 nM | 404 nM | Determined using p-tyramine as a substrate. | [3] |

| Kᵢ | 13 µM | 0.5 µM | Time-dependent inhibition constant. |

Table 1: In Vitro Inhibitory Potency of this compound against MAO-A and MAO-B.

| Parameter | Value | Species | Notes | Reference |

| Selectivity (MAO-A/MAO-B) | 2- to 356-fold for MAO-B | Rodent | Varies depending on the study and conditions. | [2] |

| In Vivo Dosage (rats) | 10 mg/kg | Rat | Stimulates locomotor activity. | [2] |

| In Vivo Dosage (rats) | 75 mg/kg, i.p. | Rat | Used for microdialysis studies to increase extracellular dopamine. |

Table 2: In Vivo Parameters and Selectivity of this compound.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Activity Assay

This protocol is designed to determine the inhibitory effect of this compound on MAO-A and MAO-B activity in brain tissue homogenates using a fluorometric method.

a) Preparation of Brain Tissue Homogenate:

-

Euthanize a rodent (e.g., rat or mouse) according to institutionally approved protocols.

-

Rapidly dissect the brain region of interest (e.g., striatum, cortex) on an ice-cold surface.

-

Weigh the tissue and homogenize in 9 volumes of ice-cold 0.25 M sucrose solution (e.g., 100 mg of tissue in 900 µL of sucrose solution).[1]

-

Homogenize using a mechanical homogenizer.[4]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[4]

-

Collect the supernatant and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondrial fraction containing MAO.[4]

-

Discard the supernatant and resuspend the pellet in an appropriate volume of assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Determine the protein concentration of the homogenate using a standard method (e.g., Bradford or BCA assay).

b) MAO Activity Assay:

-

Prepare a working solution of this compound in the assay buffer. A serial dilution should be prepared to determine the IC₅₀.

-

In a 96-well black microplate, add 45 µL of the brain homogenate (diluted to an appropriate protein concentration) to each well.

-

Add 5 µL of the this compound working solution or vehicle (for control) to the respective wells.

-

Pre-incubate the plate for 15 minutes at 37°C to allow for the interaction between this compound and MAO.[3]

-

Prepare a reaction mixture containing a substrate (e.g., 1 mM p-tyramine for total MAO activity), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in assay buffer.[3]

-

Initiate the reaction by adding 50 µL of the reaction mixture to each well.

-

Incubate the plate for 20-30 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percentage of MAO inhibition for each this compound concentration and determine the IC₅₀ value.

In Vivo Microdialysis for Neurotransmitter Measurement

This protocol describes the measurement of extracellular dopamine and serotonin levels in the rat striatum following this compound administration.

a) Surgical Procedure:

-

Anesthetize a rat with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).

-

Secure the guide cannula with dental cement.

-

Allow the animal to recover from surgery for at least 48 hours.

b) Microdialysis and this compound Administration:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes.

-

Administer this compound (e.g., 75 mg/kg, i.p.).

-

Continue collecting dialysate samples for several hours post-injection.

c) Neurotransmitter Analysis by HPLC-ECD:

-

Immediately inject the collected dialysate samples into an HPLC system equipped with an electrochemical detector (ECD).

-

Separate dopamine and serotonin using a reverse-phase C18 column.

-

The mobile phase typically consists of a phosphate or citrate buffer, a chelating agent (e.g., EDTA), an ion-pairing agent (e.g., sodium dodecyl sulfate), and an organic modifier (e.g., methanol or acetonitrile).

-

Quantify the neurotransmitter levels by comparing the peak areas to those of external standards.

Assessment of Locomotor Activity (Open Field Test)

This protocol outlines the procedure for evaluating the effect of this compound on spontaneous locomotor activity in rodents.

a) Apparatus:

-

An open field arena, typically a square or circular enclosure with high walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.[5][6]

b) Procedure:

-

Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[5]

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the animals.

-

After a predetermined time (e.g., 30-60 minutes), gently place the animal in the center of the open field arena.[5]

-

Allow the animal to explore the arena freely for a set duration (e.g., 10-30 minutes).[7]

-

Record the animal's activity using the automated tracking system.

-

After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.[7]

c) Data Analysis:

-

Analyze the recorded data for various parameters, including:

-

Total distance traveled: A measure of overall locomotor activity.

-

Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).

-

Rearing frequency: A measure of exploratory behavior.

-

Stereotypic counts: Repetitive, invariant movements.

-

Visualizations of Pathways and Workflows

Caption: Mechanism of action of this compound in a dopaminergic synapse.

Caption: A typical experimental workflow for in vivo studies using this compound.

Caption: Downstream signaling of the D1 dopamine receptor, activated by increased dopamine levels due to this compound.

Conclusion

This compound remains a cornerstone tool compound in pharmacology for the study of monoaminergic systems. Its well-defined, irreversible inhibition of MAO-A and MAO-B provides a robust method for elevating synaptic neurotransmitter levels, enabling researchers to probe the functional consequences of enhanced monoaminergic tone. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective and reproducible use of this compound in a variety of experimental settings. Careful consideration of its dose-dependent selectivity and potential for drug interactions is crucial for the design and interpretation of studies employing this potent pharmacological agent.

References

- 1. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. research-support.uq.edu.au [research-support.uq.edu.au]

- 6. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bowdish.ca [bowdish.ca]

Methodological & Application

Pargyline In Vivo Experimental Protocol: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo use of Pargyline, a non-selective, irreversible monoamine oxidase (MAO) inhibitor with a preference for MAO-B.[1] this compound is a valuable tool for studying the roles of monoamine neurotransmitters in various physiological and pathological processes, including neurological disorders and hypertension. These protocols are intended to guide researchers in designing and executing well-controlled in vivo experiments.

Mechanism of Action

This compound irreversibly inhibits both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[2] By inhibiting these enzymes, this compound leads to an accumulation of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby potentiating their signaling.[2][3] The primary mechanism involves the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme. While it inhibits both isoforms, some studies suggest a degree of selectivity for MAO-B, particularly with acute administration.[1] Chronic administration, however, tends to result in non-selective inhibition.

The downstream effects of MAO inhibition by this compound include alterations in neuronal firing, receptor sensitivity, and gene expression. The increased availability of monoamines can lead to a range of physiological responses, including changes in blood pressure, mood, and motor activity.

Signaling Pathway of this compound's Action

Caption: this compound inhibits MAO, increasing monoamine levels and postsynaptic signaling.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on this compound.

Table 1: Pharmacodynamic Effects of this compound in Rodents

| Parameter | Species | Dose and Route | Effect | Reference |

| MAO Activity Recovery Half-Life | Rat | 50 mg/kg s.c. | 9 - 14 days for striatal MAO activity | [3] |

| Extracellular Dopamine | Rat | 75 mg/kg i.p. | ~14 nM increase in striatal dopamine from a basal level of ~9 nM | [4] |

| Systolic Blood Pressure | Spontaneously Hypertensive Rat | 10 mg/kg i.v. | ~20 mm Hg decrease | [5] |

| Food Intake | Normal Mice | Acute administration (dose not specified) | 50-90% decrease | [6] |

| Blood Acetaldehyde (in presence of ethanol) | Mouse | 20-100 mg/kg i.p. | Dose-dependent increase |

Table 2: Reported Dosages for In Vivo Studies

| Species | Dosage Range | Administration Route | Observed Application | Reference |

| Rat | 10 - 75 mg/kg | i.p., i.v., s.c. | Neurochemical and cardiovascular studies | [4][5][7][8] |

| Mouse | 20 - 100 mg/kg | i.p. | Metabolic and behavioral studies | [6] |

| Monkey | 45 mg/kg | i.p. | Behavioral studies |

Experimental Protocols

This compound Administration

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Vortex mixer

-

Sterile syringes and needles (e.g., 25-27 gauge for i.p. in mice)

-

Animal scale

Preparation of this compound Solution:

-

Calculate the required amount of this compound hydrochloride based on the desired dose and the number and weight of the animals.

-

Dissolve the this compound hydrochloride in sterile saline to the desired final concentration.

-

Vortex the solution until the this compound is completely dissolved.

-

Prepare fresh on the day of the experiment.

Administration Protocol (Intraperitoneal Injection in Mice):

-

Weigh the mouse to determine the exact volume of this compound solution to be administered.

-

Gently restrain the mouse, exposing the abdomen.

-

Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the calculated volume of the this compound solution.

-

Return the mouse to its home cage and monitor for any adverse reactions.

Experimental Workflow for this compound Administration and Analysis

Caption: Workflow from dose preparation to data analysis in a this compound in vivo experiment.

Behavioral Testing

Purpose: To assess general locomotor activity and anxiety-like behavior.

Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. An overhead camera is used for recording and automated tracking.

Protocol:

-

Habituate the mice to the testing room for at least 30 minutes before the test.

-

Gently place the mouse in the center of the open field arena.[9]

-

Allow the mouse to explore the arena for a predetermined amount of time (e.g., 5-30 minutes).[10][11]

-

Record the session using an overhead video camera connected to a tracking software.

-

After the session, return the mouse to its home cage.

-

Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.[12]

-

Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[11]

Purpose: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[13]

Protocol:

-

Habituate the mice to the testing room for at least 30-45 minutes prior to testing.[14]

-

Place the mouse in the center of the maze, facing one of the open arms.[13]

-

Allow the mouse to freely explore the maze for a 5-minute session.[13][15]

-

Record the session with a video camera and tracking software.

-

At the end of the session, return the mouse to its home cage.

-

Clean the maze thoroughly with 70% ethanol between trials.

-

Analyze the data for the number of entries into and the time spent in the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Neurochemical Analysis

Purpose: To quantify the levels of monoamine neurotransmitters and their metabolites in brain tissue.

Protocol Outline (using High-Performance Liquid Chromatography - HPLC):

-

Following the desired post-Pargyline treatment time, euthanize the animal according to approved protocols.

-

Rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) on an ice-cold surface.

-

Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).

-

Centrifuge the homogenate to pellet the proteins.

-

Filter the supernatant.

-

Inject a known volume of the supernatant into an HPLC system equipped with an electrochemical detector.

-

Quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites by comparing the peak areas to those of known standards.

Safety Precautions

-

This compound is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Follow all institutional guidelines for the safe handling and disposal of chemicals and animal waste.

-

Be aware of potential drug interactions, especially with tyramine-containing foods if applicable to the experimental design, which can cause a hypertensive crisis.[2]

Conclusion

This compound is a versatile tool for investigating the monoaminergic systems in vivo. The protocols outlined in this document provide a framework for conducting reproducible and well-controlled experiments. Researchers should carefully consider the dose, administration route, and timing of this compound treatment in relation to their specific research questions. It is imperative to include appropriate control groups in all experimental designs. Further optimization of these protocols may be necessary depending on the specific animal model and experimental goals.

References

- 1. Selectivity of clorgyline and this compound as inhibitors of monoamine oxidases A and B in vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PathWhiz [smpdb.ca]

- 4. Does monoamine oxidase inhibition by this compound increase extracellular dopamine concentrations in the striatum? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of the monoamine oxidase inhibitors clorgyline and this compound on the hyperphagia of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Chronic treatment with the monoamine oxidase inhibitors clorgyline and this compound down-regulates non-adrenoceptor [3H]-idazoxan binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]